

# **Application Notes and Protocols for Cell Permeability Assay of GSK737**

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Compound of Interest		
Compound Name:	GSK737	
Cat. No.:	B12385169	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

GSK737 is a potent dual inhibitor of the first (BD1) and second (BD2) bromodomains of the bromodomain and extra-terminal domain (BET) family member BRD4, with pIC50 values of 5.3 and 7.3, respectively.[1][2] As an epigenetic reader, BRD4 plays a crucial role in the regulation of gene transcription by binding to acetylated lysine residues on histones. By inhibiting BRD4, GSK737 disrupts key transcriptional programs, making it a compound of interest in oncology and other therapeutic areas. Preclinical data in rats have indicated that GSK737 possesses favorable solubility and permeability characteristics.[1][2]

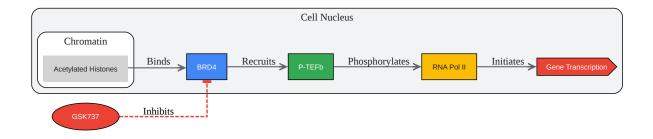
These application notes provide a detailed protocol for assessing the in vitro cell permeability of **GSK737** using the Caco-2 cell monolayer assay, a well-established model for predicting human intestinal absorption of orally administered drugs.[3][4][5]

#### **Signaling Pathway of GSK737**

The primary mechanism of action of **GSK737** involves the inhibition of BRD4, a key transcriptional co-activator. BRD4, through its bromodomains, recognizes and binds to acetylated histones on chromatin, thereby recruiting the positive transcription elongation factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, initiating productive transcriptional elongation of target genes, including oncogenes like c-Myc.



**GSK737** competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its association with chromatin and subsequent gene transcription.



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Caption: Mechanism of action of **GSK737** in inhibiting BRD4-mediated gene transcription.

## **Caco-2 Cell Permeability Assay Protocol**

This protocol details the steps for determining the bidirectional permeability of **GSK737** across a Caco-2 cell monolayer cultured on Transwell® inserts.[3][6]

#### **Materials and Reagents**

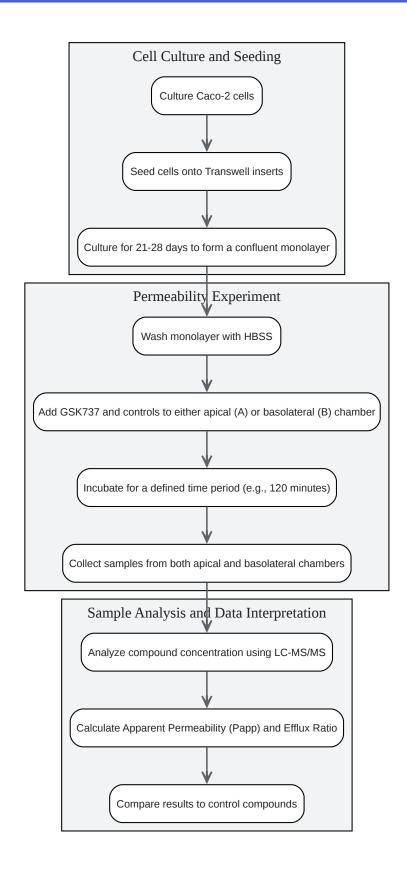
- Caco-2 cells (ATCC® HTB-37™)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Transwell® permeable supports (24-well format, 0.4 μm pore size)



- Hanks' Balanced Salt Solution (HBSS), pH 7.4[4]
- GSK737
- Lucifer Yellow
- High and low permeability control compounds (e.g., Caffeine and Mannitol)[3]
- LC-MS/MS system for sample analysis

## **Experimental Workflow**





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Caption: Workflow for the Caco-2 cell permeability assay.



#### **Detailed Methodology**

- · Cell Culture and Seeding:
  - Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  - Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10<sup>4</sup> cells/cm<sup>2</sup>.
  - Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]
- Monolayer Integrity Assessment:
  - Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer. This
    can be done by measuring the transepithelial electrical resistance (TEER) or by evaluating
    the permeability of a low-permeability marker like Lucifer Yellow.
- Permeability Assay (Bidirectional):[3]
  - Gently wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
  - Apical to Basolateral (A → B) Permeability:
    - Add GSK737 (e.g., at a final concentration of 10 μM) and control compounds to the apical (donor) chamber.
    - Add fresh HBSS to the basolateral (receiver) chamber.
  - Basolateral to Apical (B → A) Permeability:
    - Add GSK737 and control compounds to the basolateral (donor) chamber.
    - Add fresh HBSS to the apical (receiver) chamber.
  - Incubate the plates at 37°C with gentle shaking for a specified time, typically 120 minutes.
     [4]



- At the end of the incubation period, collect samples from both the apical and basolateral chambers for each Transwell®.
- Sample Analysis:
  - Determine the concentration of GSK737 and control compounds in the collected samples using a validated LC-MS/MS method.[4]

#### **Data Presentation and Analysis**

The apparent permeability coefficient (Papp), a measure of the rate of drug transport across the cell monolayer, is calculated using the following equation:

$$Papp = (dQ/dt) / (A * C0)$$

Where:

- dQ/dt is the rate of appearance of the compound in the receiver chamber.
- A is the surface area of the membrane.
- C0 is the initial concentration of the compound in the donor chamber.

The efflux ratio is calculated as:

Efflux Ratio = Papp 
$$(B \rightarrow A)$$
 / Papp  $(A \rightarrow B)$ 

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Table 1: Hypothetical Permeability Data for GSK737 and Control Compounds



Compoun d	Direction	Initial Conc. (µM)	Papp (x 10 <sup>-6</sup> cm/s)	% Recovery	Efflux Ratio	Permeabi lity Classifica tion
GSK737	A → B	10	15.2	95.8	1.2	High
B → A	10	18.2	96.3			
Caffeine	A → B	10	25.5	98.1	-	High (Control)
Mannitol	A → B	10	0.5	99.2	-	Low (Control)

Table 2: Permeability Classification Criteria[4]

Papp (A → B) (x 10 <sup>-6</sup> cm/s)	Absorption Potential		
< 1.0	Low		
≥ 1.0	High		

#### Conclusion

The Caco-2 permeability assay is a robust method for evaluating the intestinal permeability of **GSK737**. The data generated from this assay, including the apparent permeability coefficient (Papp) and efflux ratio, are critical for predicting the oral absorption of **GSK737** and informing its further development as a therapeutic agent. Based on preclinical information, **GSK737** is expected to demonstrate good permeability in this assay.

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